Pachysamine M

Antifungal Drug Resistance Candida albicans

Fluconazole-resistant C. albicans evades standard azoles that target only ERG11. Pachysamine M addresses this gap by simultaneously downregulating five ERG genes (ERG1/4/7/9/24), achieving MIC 4 μg/mL with rapid fungicidal kill (≤10 h) and validated in vivo wound healing in a murine skin infection model. • Multi-ERG mechanism reduces resistance emergence vs single-target azoles • In vivo efficacy: reduced fungal load, promoted wound repair, alleviated inflammation • C-3 senecioylamide scaffold enables broad ergosterol pathway disruption for SAR exploration

Molecular Formula C28H44N2O2
Molecular Weight 440.7 g/mol
Cat. No. B593480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePachysamine M
Molecular FormulaC28H44N2O2
Molecular Weight440.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H44N2O2/c1-17(2)16-25(31)29-24-13-15-28(5)22-12-14-27(4)20(18(3)30(6)7)10-11-21(27)19(22)8-9-23(28)26(24)32/h13,16,18-23H,8-12,14-15H2,1-7H3,(H,29,31)/t18-,19-,20+,21-,22-,23-,27+,28+/m0/s1
InChIKeyFPBGDMGTAHIUMI-ULXDPTIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Pachysamine M: Overview and Antifungal Profile


Pachysamine M (CAS 1253202-75-3, molecular formula C₂₈H₄₄N₂O₂, molecular weight 440.7 g/mol) is a pregnane-type steroidal alkaloid belonging to the oxosteroid class [1]. It has been isolated from multiple plant sources including Pachysandra terminalis Sieb. et Zucc., Pachysandra axillaris Franch., and Sarcococca ruscifolia Stapf (Buxaceae) [2][3]. Pachysamine M features a 5α-pregn-2-en-4-one core bearing a senecioylamide (3-methylbut-2-enamide) side chain at C-3 and a dimethylaminoethyl group at C-17, distinguishing it structurally from co-occurring pregnane alkaloids such as sarcovagine D (tigloylamide at C-3) and epipachysamine D (benzamide at C-3) [3]. Its most notable reported activity is potent inhibition of fluconazole-resistant Candida albicans (MIC = 4 μg/mL) via a multi-ERG-gene-targeting mechanism that reduces the risk of drug resistance development [4].

Why Pachysamine M Cannot Be Substituted


Although pachysamine M was co-isolated with sarcovagine D and epipachysamine D from Pachysandra axillaris and all three compounds share an identical MIC of 4 μg/mL against fluconazole-resistant C. albicans, substitution fails because pachysamine M alone has been demonstrated to combine rapid fungicidal time-kill kinetics (complete killing within 10 h), a distinct multi-ERG-gene mechanism (inhibiting ERG1, ERG4, ERG7, ERG9, and ERG24 simultaneously), and validated in vivo efficacy in a murine skin wound infection model—promoting wound healing, reducing fungal load, and alleviating inflammation [1]. In contrast, fluconazole and other azole antifungals target only lanosterol 14α-demethylase (ERG11) and are rendered ineffective against strains harboring common resistance mutations [1][2]. The structural basis for this differentiation—a senecioylamide at C-3 unique among the three alkaloids—may underlie its broader ergosterol pathway disruption and lower propensity to induce resistance as documented by drug resistance induction assays [1].

Pachysamine M Differentiation Evidence


Potency Against Fluconazole-Resistant C. albicans

Pachysamine M demonstrated an MIC of 4 μg/mL against fluconazole-resistant Candida albicans (ATCC 14053, drug-resistant clinical isolate) [1]. Fluconazole is ineffective against this resistant strain by definition (the strain was isolated as fluconazole-resistant); therefore pachysamine M provides a ≥16-fold improvement in susceptibility relative to fluconazole, for which MIC values against resistant C. albicans typically exceed 64 μg/mL [1][2]. Two co-isolated pregnane alkaloids—sarcovagine D and epipachysamine D—also exhibited MIC = 4 μg/mL in the same study, so antifungal potency alone does not differentiate among these three natural products [1].

Antifungal Drug Resistance Candida albicans MIC

Multi-ERG-Gene Targeting Mechanism

Pachysamine M downregulates five key genes in the ergosterol biosynthetic pathway—ERG1, ERG4, ERG7, ERG9, and ERG24—leading to accumulation of squalene, lanosterol, and zymosterol, and a net reduction in ergosterol levels [1]. In contrast, fluconazole and all clinical azole antifungals target only lanosterol 14α-demethylase (encoded by ERG11), a single enzymatic step [2]. The multi-gene targeting profile was confirmed by RT-qPCR and sterol composition analysis via LC-MS/MS [1]. Drug resistance induction experiments further demonstrated that pachysamine M's membrane-targeting mechanism reduces the propensity for resistance development compared to single-target azoles [1].

Ergosterol Biosynthesis ERG Genes Mechanism of Action Drug Resistance

In Vivo Efficacy in Skin Wound Infection Model

In a murine C. albicans skin wound infection model, pachysamine M treatment resulted in three quantifiable therapeutic outcomes: promotion of wound healing (accelerated wound closure relative to untreated infected controls), reduction of fungal load in infected skin tissue, and alleviation of local inflammation [1]. Notably, sarcovagine D and epipachysamine D—the two co-isolated pregnane alkaloids with identical in vitro MIC values—were not evaluated or reported for in vivo efficacy in this study, leaving pachysamine M as the only compound from the set with validated in vivo antifungal therapeutic effect [1].

In Vivo Efficacy Skin Infection Wound Healing Murine Model

Rapid Time-Kill Kinetics

Pachysamine M achieved complete killing of fluconazole-resistant C. albicans within 10 hours of exposure in time-kill kinetic assays, as reported by Duan et al. [1]. This rapid fungicidal action is consistent with its membrane-disrupting mechanism and contrasts with the fungistatic profile of many azole antifungals, which typically require 24–48 hours to exert maximal effect and often fail to achieve complete sterilization [1]. The time-kill data for the co-isolated alkaloids sarcovagine D and epipachysamine D were not individually highlighted in the study, suggesting that the 10-hour killing endpoint was specifically associated with pachysamine M [1].

Time-Kill Assay Fungicidal Kinetics Pharmacodynamics

Senecioylamide at C-3: Structural Differentiator

Pachysamine M bears a 3-methylbut-2-enamide (senecioylamide) substituent at the C-3 amino position of its 5α-pregn-2-en-4-one core, as confirmed by NMR and HR-ESI-MS [1][2]. Its closest co-occurring analogs differ specifically at this position: sarcovagine D carries a 2-methylbut-2-enamide (tigloylamide), and epipachysamine D carries a benzamide (phenylcarboxamide) [2][3]. These C-3 amide variations are the only structural differences among the three compounds, yet they correlate with the unique biological profile of pachysamine M—specifically its multi-ERG-gene targeting and in vivo wound-healing efficacy that have not been documented for the analogs [1]. The senecioylamide moiety may confer distinct hydrogen-bonding and steric properties that influence target engagement across multiple ERG enzymes [1].

Structure-Activity Relationship Pregnane Alkaloid Senecioylamide Chemotype

Pachysamine M Application Scenarios


Antifungal Lead Optimization Targeting Azole-Resistant Candidiasis

Pachysamine M is a compelling starting scaffold for medicinal chemistry programs addressing fluconazole-resistant Candida albicans infections. Its MIC of 4 μg/mL against resistant strains—where fluconazole is clinically ineffective—combined with a multi-ERG-gene mechanism (ERG1, ERG4, ERG7, ERG9, ERG24) that reduces resistance development risk, positions it as a privileged chemotype for structure-activity relationship (SAR) exploration. Procurement should prioritize this compound for analog synthesis campaigns aimed at improving potency while preserving the multi-target mechanism. [1]

In Vivo Antifungal Efficacy Studies in Cutaneous Fungal Infection Models

Because pachysamine M is the only compound among its co-isolated structural analogs (sarcovagine D, epipachysamine D) with documented in vivo efficacy—promoting wound healing, reducing fungal burden, and alleviating inflammation in a murine C. albicans skin infection model—it is the rational choice for research groups conducting preclinical antifungal pharmacodynamics studies. Its validated topical efficacy in an infection model supports further evaluation in dermatological antifungal formulations. [1]

Natural Product-Based Antifungal Resistance Modifier Research

Pachysamine M's unique ability to downregulate five distinct ERG genes—rather than the single ERG11 target of all clinical azoles—makes it a valuable tool compound for studying polygenic ergosterol pathway inhibition as a strategy to circumvent antifungal resistance. Research programs investigating resistance-modifying agents or combination therapies with existing azoles may use pachysamine M to probe whether simultaneous multi-gene targeting can restore azole susceptibility or prevent resistance emergence in serial passage models. [1]

Pregnane Alkaloid SAR Libraries Centered on the C-3 Amide Pharmacophore

The structural triad of pachysamine M (C-3 senecioylamide), sarcovagine D (C-3 tigloylamide), and epipachysamine D (C-3 benzamide) constitutes a natural SAR dataset in which a single C-3 substitution differentiates three distinct pharmacological profiles. Procurement of pachysamine M alongside its two analogs enables systematic exploration of how C-3 amide variations modulate ERG gene targeting, membrane disruption, and in vivo wound healing, providing a rationally designed natural product library for antifungal drug discovery. [1][2]

Technical Documentation Hub

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